molecular formula C13H7BrFNO B8740210 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole

5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole

Cat. No.: B8740210
M. Wt: 292.10 g/mol
InChI Key: MVLJFQPOMZIDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is a heterocyclic compound that features a benzisoxazole core substituted with a bromine atom at the 5-position and a fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzisoxazole core. This can be achieved through the cyclization of o-nitrophenyl derivatives.

    Suzuki-Miyaura Coupling: The 3-position fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, base (e.g., potassium carbonate)

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-(4-chlorophenyl)-2,1-Benzisoxazole
  • 5-bromo-3-(4-methylphenyl)-2,1-Benzisoxazole
  • 5-bromo-3-(4-nitrophenyl)-2,1-Benzisoxazole

Uniqueness

5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .

Properties

Molecular Formula

C13H7BrFNO

Molecular Weight

292.10 g/mol

IUPAC Name

5-bromo-3-(4-fluorophenyl)-2,1-benzoxazole

InChI

InChI=1S/C13H7BrFNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H

InChI Key

MVLJFQPOMZIDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

13 g 1-bromo-4-nitrobenzene, 7.68 mL 2-(4-fluorophenyl)acetonitrile and 3.9 g sodium hydroxide were stirred in 130 mL ethanol at 40° C. for 24 hours. After the reaction solution was left and cooled, water was added thereto and the reaction solution was extracted with ethylacetate. The organic solvent was washed with brine and dried over sodium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) and then recrystallized from hexane/ethyl acetate to give 2.9 g of the title compound as pale brown crystals.
Quantity
13 g
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reactant
Reaction Step One
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7.68 mL
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reactant
Reaction Step One
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3.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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